1-cyclohexyl-N-[4-(hexylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-cyclohexyl-N-[4-(hexylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a hexylsulfamoyl phenyl group, and a pyrrolidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-N-[4-(hexylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve the following steps:
Formation of the Cyclohexyl Group: This step involves the introduction of the cyclohexyl group into the molecule. This can be achieved through various methods, such as cyclohexylation reactions.
Introduction of the Hexylsulfamoyl Phenyl Group: This step involves the attachment of the hexylsulfamoyl phenyl group to the molecule. This can be done through sulfonation reactions followed by alkylation.
Formation of the Pyrrolidine Carboxamide Group: This step involves the formation of the pyrrolidine ring and the attachment of the carboxamide group. This can be achieved through cyclization reactions followed by amidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Using batch reactors to carry out the synthesis in multiple steps.
Continuous Flow Reactors: Employing continuous flow reactors for more efficient and scalable production.
Purification Techniques: Utilizing purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-N-[4-(hexylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-cyclohexyl-N-[4-(hexylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-[4-(hexylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexyl-N-[4-(methylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
- 1-cyclohexyl-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
- 1-cyclohexyl-N-[4-(propylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-cyclohexyl-N-[4-(hexylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hexylsulfamoyl group, in particular, may enhance its lipophilicity and ability to interact with lipid membranes, making it potentially useful in drug delivery and other applications.
Properties
Molecular Formula |
C23H35N3O4S |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
1-cyclohexyl-N-[4-(hexylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H35N3O4S/c1-2-3-4-8-15-24-31(29,30)21-13-11-19(12-14-21)25-23(28)18-16-22(27)26(17-18)20-9-6-5-7-10-20/h11-14,18,20,24H,2-10,15-17H2,1H3,(H,25,28) |
InChI Key |
BEQOAYKRTWCJOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
Origin of Product |
United States |
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